molecular formula C14H24 B15165463 1,1'-(But-2-ene-1,4-diyl)dicyclopentane CAS No. 209865-43-0

1,1'-(But-2-ene-1,4-diyl)dicyclopentane

Cat. No.: B15165463
CAS No.: 209865-43-0
M. Wt: 192.34 g/mol
InChI Key: HULKFUYXWCWBDU-UHFFFAOYSA-N
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Description

1,1'-(But-2-ene-1,4-diyl)dicyclopentane is a bicyclic organic compound featuring two cyclopentane rings connected via a rigid trans-but-2-ene bridge. The trans configuration of the double bond enforces a planar, non-rotatable linkage, conferring structural rigidity and influencing steric and electronic properties. This compound’s synthesis likely involves coupling cyclopentane derivatives via a conjugated diene intermediate, analogous to methods used for cyclopentane-based diphosphines (e.g., diastereoselective nucleophilic additions to α,β-unsaturated ketones) .

Properties

CAS No.

209865-43-0

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

4-cyclopentylbut-2-enylcyclopentane

InChI

InChI=1S/C14H24/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h5-6,13-14H,1-4,7-12H2

InChI Key

HULKFUYXWCWBDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC=CCC2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(But-2-ene-1,4-diyl)dicyclopentane typically involves the reaction of cyclopentane with but-2-ene-1,4-diyl diacetate under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-(But-2-ene-1,4-diyl)dicyclopentane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment. The major products formed from these reactions vary based on the type of reaction and the conditions employed.

Scientific Research Applications

1,1’-(But-2-ene-1,4-diyl)dicyclopentane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(But-2-ene-1,4-diyl)dicyclopentane exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and materials. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Bridged Bispyridinium Derivatives (e.g., K053, K068)

  • Bridge and Substituents : These compounds share the trans-but-2-ene bridge but incorporate pyridinium rings instead of cyclopentane. The pyridinium groups are positively charged, enabling interactions with AChE’s anionic active site .
  • Applications: K053 and K068 are potent AChE reactivators, leveraging oxime (-CH=NOH) groups for covalent reactivation of phosphorylated enzymes. In contrast, the neutral cyclopentane rings in 1,1'-(but-2-ene-1,4-diyl)dicyclopentane preclude such bioactivity .

1,1'-(Ethane-1,2-diyl)dicyclopentane

  • Bridge Flexibility : The single-bonded ethane bridge allows free rotation, increasing conformational flexibility. This reduces steric hindrance but diminishes thermal stability compared to the rigid but-2-ene analogue.
  • Synthetic Accessibility : Ethane-bridged compounds are synthesized via simpler alkylation or radical coupling, whereas but-2-ene derivatives require stereoselective methods (e.g., Wittig reactions) .

Cyclohexane Analogues

  • Ring Strain : Cyclopentane’s higher ring strain (≈6.3 kcal/mol) enhances reactivity in nucleophilic additions compared to strain-free cyclohexane derivatives. For example, cyclopentane-based diphosphines (e.g., 13a in ) undergo diastereoselective Michael additions more readily .

Physicochemical Properties

Compound Bridge Type Ring Type Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound trans-but-2-ene Cyclopentane ~220.3 Not reported Low (non-polar)
K053 trans-but-2-ene Pyridinium 572.3 198–200 High (polar)
1,1'-(Ethane-1,2-diyl)dicyclopentane Ethane Cyclopentane ~196.3 ~50–60 (estimated) Moderate
  • Thermal Stability : The rigid but-2-ene bridge increases melting points in pyridinium derivatives (e.g., K053: 198–200°C) compared to flexible analogues. Cyclopentane’s strain may lower thermal stability relative to cyclohexane systems .
  • Solubility : Neutral cyclopentane derivatives exhibit low polarity and solubility in aqueous media, whereas charged pyridinium compounds (K053 series) are water-soluble .

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